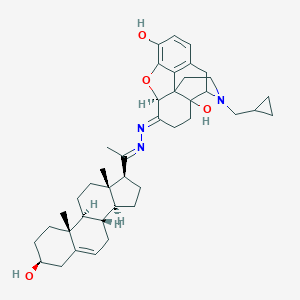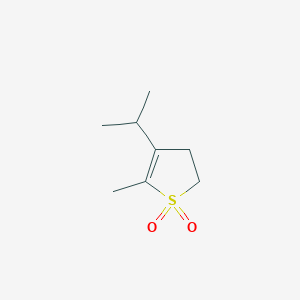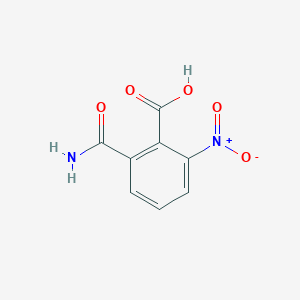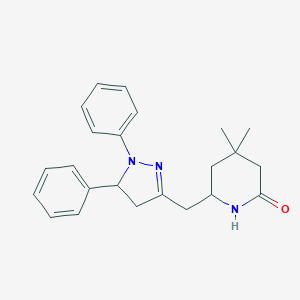
6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone is complex and not fully understood. It is believed to work by binding to the active site of the enzyme and preventing it from breaking down neurotransmitters. This leads to an increase in the concentration of neurotransmitters in the brain, which can improve cognitive function and memory.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone are varied and complex. It has been shown to improve cognitive function and memory in animal models, and may have potential as a treatment for Alzheimer's disease and other neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone in lab experiments are its potent inhibitory effects on enzymes and its potential as a treatment for neurological disorders. However, there are also limitations to its use in lab experiments, including its complex synthesis method and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone. One area of research could be the development of more efficient synthesis methods to make the compound more readily available for research. Another area of research could be the investigation of its potential as a treatment for other diseases such as cancer and cardiovascular disease. Additionally, further research could be conducted to better understand its mechanism of action and to identify other potential targets for inhibition.
Synthesemethoden
The synthesis of 6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone is a complex process that involves several steps. The first step is the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which is then reacted with 4,4-dimethyl-2-piperidinone to form the final product. The synthesis of this compound requires specialized equipment and expertise and should only be attempted by trained professionals.
Wissenschaftliche Forschungsanwendungen
6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
107451-99-0 |
|---|---|
Produktname |
6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone |
Molekularformel |
C23H27N3O |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
6-[(2,3-diphenyl-3,4-dihydropyrazol-5-yl)methyl]-4,4-dimethylpiperidin-2-one |
InChI |
InChI=1S/C23H27N3O/c1-23(2)15-19(24-22(27)16-23)13-18-14-21(17-9-5-3-6-10-17)26(25-18)20-11-7-4-8-12-20/h3-12,19,21H,13-16H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
BCLGUYVPBNKJSC-UHFFFAOYSA-N |
SMILES |
CC1(CC(NC(=O)C1)CC2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1(CC(NC(=O)C1)CC2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Synonyme |
6-[(1,5-diphenyl-4,5-dihydropyrazol-3-yl)methyl]-4,4-dimethyl-piperidi n-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
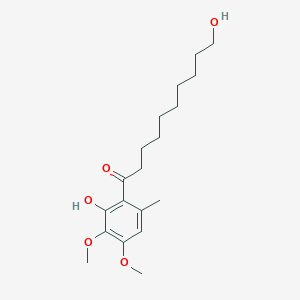
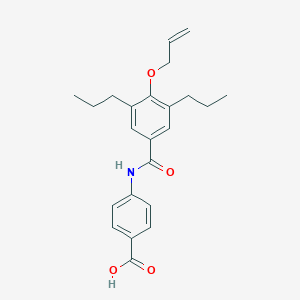
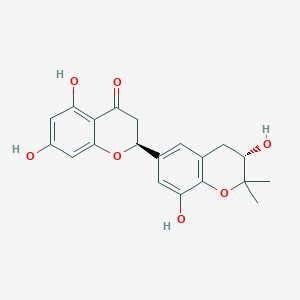

![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)

![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)
